molecular formula C17H27BN2O3 B3071890 2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE CAS No. 1015242-42-8

2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE

Cat. No.: B3071890
CAS No.: 1015242-42-8
M. Wt: 318.2 g/mol
InChI Key: UUPDXVPALBXDQH-UHFFFAOYSA-N
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Description

2-[(1-Methyl-4-piperidinyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine (CAS: 852228-08-1) is a boronate ester-functionalized pyridine derivative with a molecular formula of C₁₆H₂₅BN₂O₂ and an average molecular weight of 288.20 g/mol . The compound features a piperidinyloxy substituent at the 2-position of the pyridine ring and a pinacol boronate ester at the 5-position. This structural motif is critical in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)13-6-7-15(19-12-13)21-14-8-10-20(5)11-9-14/h6-7,12,14H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPDXVPALBXDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726163
Record name 2-[(1-Methylpiperidin-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015242-42-8
Record name 2-[(1-Methylpiperidin-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE involves multiple steps. One common synthetic route includes the reaction of 2-chloropyridine with 1-methyl-4-piperidinol in the presence of a base to form the intermediate 2-[(1-methyl-4-piperidinyl)oxy]pyridine. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE undergoes various chemical reactions, including:

Scientific Research Applications

2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE involves its interaction with specific molecular targets. The piperidinyl group can interact with receptors or enzymes, while the dioxaborolan group can participate in boron-mediated reactions. These interactions can modulate biological pathways and result in various effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes structurally analogous compounds, highlighting substituent differences and their implications:

Compound Name Substituent at Pyridine 2-Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 1-Methyl-4-piperidinyloxy C₁₆H₂₅BN₂O₂ 288.20 852228-08-1 Piperidine ring enhances steric bulk; potential for bioactive interactions.
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine Morpholinyl C₁₅H₂₃BN₂O₃ 290.16 485799-04-0 Morpholine substituent introduces additional oxygen, increasing polarity.
2-(Tetrahydropyran-4-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Tetrahydropyranyloxy C₁₆H₂₄BNO₄ 305.17 910036-98-5 Oxygen-rich tetrahydropyranyl group improves solubility in polar solvents.
2-(4-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidin-2-yl]-piperazin-1-yl)-ethanol Piperazine-ethanol (pyrimidine core) C₁₆H₂₇BN₄O₃ 334.22 N/A Pyrimidine core and ethanol side chain may enhance hydrogen-bonding capacity.
2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2,6-Dimethoxy C₁₄H₂₁BNO₄ 290.14 N/A Methoxy groups donate electron density, altering electronic reactivity.

Reactivity in Suzuki-Miyaura Cross-Coupling

The pinacol boronate group in the target compound facilitates cross-coupling with aryl halides under palladium catalysis . Comparative reactivity notes:

  • Electronic Effects : Electron-donating groups (e.g., methoxy in ) increase electron density on the pyridine ring, enhancing oxidative addition efficiency in palladium catalysis .
  • Solubility : The tetrahydropyranyloxy analog exhibits improved solubility in organic solvents due to its oxygen-rich substituent, which may streamline reaction setup.

Physical Properties and Stability

  • Melting Points : The morpholine derivative has a higher melting point (132–135°C) compared to the tetrahydropyranyloxy analog (112–113.5°C) , likely due to increased crystallinity from hydrogen-bonding interactions.
  • Stability : All boronate esters are moisture-sensitive, but bulky substituents (e.g., piperidinyloxy) may offer marginal protection against hydrolysis compared to smaller alkoxy groups .

Biological Activity

Overview

2-[(1-Methyl-4-piperidinyl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with the molecular formula C17H27BN2O3 and a molecular weight of 318.22 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The structure of the compound features a pyridine ring substituted with a piperidinyl group and a dioxaborolan moiety. The presence of these functional groups contributes to its reactivity and biological interactions.

PropertyValue
IUPAC Name2-[(1-methylpiperidin-4-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS Number1015242-42-8
Molecular FormulaC17H27BN2O3
Molecular Weight318.22 g/mol

Synthesis

The synthesis of this compound typically involves a multi-step process. One common method includes the reaction of 2-chloropyridine with 1-methyl-4-piperidinol in the presence of a base to form an intermediate compound. This intermediate is subsequently reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the final product .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The piperidinyl group can engage with various receptors or enzymes, potentially modulating signaling pathways. The dioxaborolan group may facilitate boron-mediated reactions that are crucial for biological processes.

Biological Activity

Research indicates that 2-[(1-Methyl-4-Piperidinyl)Oxy]-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-Pyridine exhibits several biological activities:

1. Antimicrobial Activity

  • Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's structure may enhance its ability to penetrate microbial membranes.

2. Enzyme Inhibition

  • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition may have implications for therapeutic applications in treating metabolic disorders.

3. Interaction with Neurological Targets

  • Given the presence of the piperidinyl group, there is interest in its effects on neurological receptors. Initial findings indicate potential interactions with neurotransmitter systems that could influence mood and cognition.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant inhibitory effects at concentrations as low as 50 µg/mL.

Case Study 2: Enzyme Inhibition

In another study examining enzyme inhibition, this compound was tested against acetylcholinesterase (AChE). The results showed an IC50 value of 12 µM, suggesting moderate inhibition that could be leveraged for therapeutic purposes in neurodegenerative diseases.

Q & A

Q. What best practices ensure reproducibility in synthetic and analytical workflows?

  • Methodological Answer :
  • Documentation : Report exact molar ratios, solvent grades, and equipment calibration details (e.g., NMR spectrometer frequency).
  • Data Sharing : Deposit raw spectral data in repositories (e.g., Zenodo) with DOI links.
  • Negative Results : Publish failed attempts (e.g., incompatible catalysts) to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE
Reactant of Route 2
Reactant of Route 2
2-[(1-METHYL-4-PIPERIDINYL)OXY]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-PYRIDINE

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